molecular formula C17H21N3O4S2 B12205643 2-{[1-(3-acetylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide

2-{[1-(3-acetylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide

Cat. No.: B12205643
M. Wt: 395.5 g/mol
InChI Key: IEPLNXXFMLBAOW-UHFFFAOYSA-N
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Description

2-{[1-(3-acetylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide is a complex organic compound that features a unique structure combining an imidazole ring, a thieno ring, and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-acetylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the thieno ring and the acetylphenyl group. The final step involves the attachment of the N,N-dimethylacetamide moiety. Reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-acetylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides, while reduction can produce thioethers. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-{[1-(3-acetylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(3-acetylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the thieno ring and acetylphenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[1-(3-acetylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide lies in its combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H21N3O4S2

Molecular Weight

395.5 g/mol

IUPAC Name

2-[[3-(3-acetylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]-N,N-dimethylacetamide

InChI

InChI=1S/C17H21N3O4S2/c1-11(21)12-5-4-6-13(7-12)20-15-10-26(23,24)9-14(15)18-17(20)25-8-16(22)19(2)3/h4-7,14-15H,8-10H2,1-3H3

InChI Key

IEPLNXXFMLBAOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N=C2SCC(=O)N(C)C

Origin of Product

United States

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